Product packaging for Iodide ion I-123(Cat. No.:CAS No. 69239-56-1)

Iodide ion I-123

货号: B1215384
CAS 编号: 69239-56-1
分子量: 122.90559 g/mol
InChI 键: XMBWDFGMSWQBCA-AHCXROLUSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I- B1215384 Iodide ion I-123 CAS No. 69239-56-1

属性

Key on ui mechanism of action

Sodium Iodide I-123 is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4).

CAS 编号

69239-56-1

分子式

I-

分子量

122.90559 g/mol

IUPAC 名称

iodine-123(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-4

InChI 键

XMBWDFGMSWQBCA-AHCXROLUSA-M

SMILES

[I-]

手性 SMILES

[123I-]

规范 SMILES

[I-]

其他CAS编号

69239-56-1

同义词

123I radioisotope
I-123 radioisotope
Iodine-123

产品来源

United States

描述

Historical Trajectory and Evolution of I-123 Research Applications

The utility of radioactive iodine in medicine dates back to the mid-20th century, with Iodine-131 (¹³¹I) initially being the primary radioisotope for both diagnostic and therapeutic applications, particularly in thyroid disorders taylorandfrancis.com. However, ¹³¹I possesses a relatively long half-life (8.04 days) and emits beta particles and higher-energy gamma rays, which, while effective for therapy, result in a significant radiation burden for diagnostic imaging.

The development and widespread adoption of Iodine-123 (¹²³I) marked a significant advancement in diagnostic nuclear medicine. With a shorter physical half-life of approximately 13.2 hours and the emission of a 159 keV gamma photon, ¹²³I offers superior imaging characteristics and a substantially reduced radiation dose to the patient compared to ¹³¹I wikipedia.orgnucmedtutorials.compatsnap.comfapesp.brresearchgate.netdrugbank.com. This improved profile has led to ¹²³I largely replacing ¹³¹I for diagnostic purposes, especially in thyroid imaging and uptake studies wikipedia.orgnucmedtutorials.compatsnap.comfapesp.brresearchgate.netdrugbank.com.

Further evolution in the application of ¹²³I has been driven by the development of specific radiopharmaceuticals that target particular biological pathways or tissues. Key milestones include the development of ¹²³I-labeled meta-iodobenzylguanidine (MIBG) for assessing cardiac sympathetic innervation and imaging neuroendocrine tumors nih.govmdpi.comsnmjournals.org, and the introduction of ¹²³I-ioflupane (marketed as DaTSCAN) for visualizing dopamine (B1211576) transporters in the brain, aiding in the diagnosis of neurodegenerative disorders like Parkinson's disease snmjournals.orgsnmmi.orgnih.govrsna.org. These innovations have expanded the diagnostic capabilities of ¹²³I, enabling more precise and earlier detection of a wider range of diseases.

Fundamental Principles and Research Significance of Iodide Ion I-123

The research significance of this compound stems from its advantageous physical characteristics and its specific physiological behavior.

Physical Properties: ¹²³I is a radioisotope with a physical half-life of approximately 13.2 hours wikipedia.orgdrugbank.comnih.govradiopaedia.org. It decays primarily through electron capture, emitting a gamma photon with a principal energy of 159 keV wikipedia.orgnucmedtutorials.comdrugbank.comnih.govradiopaedia.org. This energy emission is ideal for detection by the sodium iodide (NaI) crystal detectors commonly used in gamma cameras and SPECT systems, providing high photon flux and excellent image quality with a lower radiation burden than other radioiodine isotopes wikipedia.orgwikipedia.org. ¹²³I is produced artificially, typically through the bombardment of Xenon-124 with protons in a cyclotron wikipedia.orgfapesp.brradiopaedia.orgunm.edunih.gov.

Mechanism of Localization: As an iodide ion (I⁻), ¹²³I is actively transported into thyroid follicular cells by the sodium-iodide symporter (NIS) nucmedtutorials.comnih.govnucmedtutorials.comnih.gov. This process concentrates the radioisotope within the thyroid gland, where it is subsequently organified and incorporated into thyroglobulin for thyroid hormone synthesis nucmedtutorials.comnih.govnucmedtutorials.comnih.gov. This natural uptake mechanism makes ¹²³I an excellent tracer for evaluating thyroid gland function and morphology wikipedia.orgnucmedtutorials.compatsnap.comdrugbank.comnih.govnucmedtutorials.comradiopaedia.orgopenmedscience.com. Beyond the thyroid, ¹²³I also shows uptake in the stomach, choroid plexus, and salivary glands nucmedtutorials.comunm.edunucmedtutorials.com.

Research Significance: The combination of its ideal gamma emission energy, relatively short half-life, and specific physiological uptake makes ¹²³I a crucial tool in nuclear medicine. It is widely used in SPECT imaging, which reconstructs three-dimensional functional images of the body, providing insights into organ and tissue activity wikipedia.orgwikipedia.orgnumberanalytics.comnsec.ac.in. Its application enables the assessment of thyroid disorders, cardiac sympathetic innervation, and dopaminergic pathways in the brain, contributing significantly to disease diagnosis, staging, and management fapesp.brnih.govmdpi.comnih.govnih.gov.

Scope and Delimitation of Academic Inquiry into this compound

Academic research concerning this compound is primarily focused on its application as a radiotracer in nuclear medicine for diagnostic purposes. The scope of inquiry encompasses the development and validation of new ¹²³I-labeled radiopharmaceuticals, the optimization of SPECT imaging protocols for enhanced diagnostic accuracy, and the interpretation of imaging findings to understand disease pathophysiology and guide clinical decisions.

Key areas of investigation include:

Thyroidology: Studies focus on evaluating thyroid gland uptake and morphology, diagnosing conditions such as hyperthyroidism, hypothyroidism, and identifying thyroid nodules or malignancy using ¹²³I scintigraphy and uptake tests nucmedtutorials.compatsnap.comdrugbank.comnih.govnucmedtutorials.comradiopaedia.orgopenmedscience.com.

Cardiology: Research utilizes ¹²³I-MIBG SPECT to assess cardiac sympathetic denervation, which is a significant predictor of adverse outcomes in patients with heart failure nih.govmdpi.comsnmjournals.orgresearchgate.netoup.com.

Neurology: The development and application of ¹²³I-ioflupane (DaTSCAN) SPECT imaging are central to research aimed at diagnosing and differentiating parkinsonian syndromes by visualizing dopamine transporter availability in the striatum snmmi.orgnih.govrsna.orgmdpi.comsnmjournals.org.

Oncology: ¹²³I-labeled compounds are employed for imaging neuroendocrine tumors and specific adrenal cancers, aiding in diagnosis and staging mdpi.comopenmedscience.com.

The academic inquiry into ¹²³I is delimited by its focus on diagnostic imaging. While ¹³¹I is used for both diagnosis and therapy, ¹²³I's primary role is in providing detailed functional and anatomical information due to its favorable radiation characteristics for imaging wikipedia.orgnucmedtutorials.compatsnap.comfapesp.brresearchgate.netdrugbank.com. The research does not extend to therapeutic applications of ¹²³I itself, nor does it delve into the fundamental chemical synthesis of iodine isotopes beyond their role in radiopharmaceutical preparation.

Data Tables

Table 1: Key Physical Properties of Iodine-123

PropertyValueSource(s)
Atomic Number53 wikipedia.org
Half-life13.22 hours wikipedia.orgdrugbank.comnih.govradiopaedia.org
Primary Decay ModeElectron Capture wikipedia.orgnucmedtutorials.comnih.gov
Principal Gamma Energy159 keV wikipedia.orgnucmedtutorials.comnih.govradiopaedia.org
Production MethodCyclotron bombardment of Xenon-124 wikipedia.orgfapesp.brradiopaedia.orgunm.edunih.gov
Primary UseDiagnostic Nuclear Medicine Imaging (SPECT) wikipedia.orgnumberanalytics.com

Table 2: Common Applications and Associated Radiopharmaceuticals

Application AreaRadiopharmaceuticalPrimary Imaging ModalityKey Diagnostic Use
ThyroidSodium Iodide I-123Planar Scintigraphy, SPECTThyroid function and morphology assessment, nodules, hyper/hypothyroidism, thyroid cancer evaluation.
CardiologyI-123 MIBGSPECTAssessment of cardiac sympathetic innervation, prognostic evaluation in heart failure.
NeurologyI-123 ioflupane (B1666865) (DaTSCAN)SPECTDopamine transporter visualization for diagnosis of parkinsonian syndromes, differentiating essential tremor.
OncologyI-123 MIBGSPECTImaging neuroendocrine tumors (neuroblastoma, pheochromocytoma).
OncologyI-123 IMAZASPECTDiagnosis of adrenocortical carcinoma (ACC).

Table 3: Normal Thyroid Uptake Values for Iodine-123

Time Post-AdministrationNormal Uptake RangeSource(s)
4-6 hours6-18% radiopaedia.org
24 hours10-35% nucmedtutorials.comradiopaedia.org
Note:
Normal subjects typically accumulate 8-35% of the administered dose in the thyroid gland. nucmedtutorials.com

Table 4: Prognostic Value Indicators in Cardiac SPECT (I-123 MIBG)

ParameterFinding Indicative of Worse PrognosisSource(s)
Summed Defect Score (SDS)Increased nih.govresearchgate.net
Regional Wash-out (rWO)Increased nih.govresearchgate.net
Regional Myocardial Tracer UptakeReduced nih.govresearchgate.net
Defect Score (I-123 BMIPP)Higher level (e.g., ≥4) snmjournals.org

Table 5: Diagnostic Accuracy in Neurological SPECT (I-123 ioflupane)

ConditionDiagnostic SensitivityDiagnostic SpecificityDifferentiates FromSource(s)
Parkinsonian Syndromes (e.g., Parkinson's Disease)HighHighEssential Tremor, other clinical mimics nih.govrsna.orgmdpi.comsnmjournals.org
Parkinson's Disease vs. Essential TremorHigh97-100%Essential Tremor nih.govrsna.orgmdpi.com
Nigrostriatal DegenerationHigh-Non-degenerative parkinsonisms (vascular, toxic) mdpi.com

Compound Names Mentioned:

this compound (¹²³I)

Sodium Iodide I-123 (Na¹²³I)

I-123 MIBG (I-123 meta-iodobenzylguanidine)

I-123 ioflupane (DaTSCAN)

I-123 IMAZA

Radiosynthetic Methodologies and Precursor Development for I 123 Radiolabeling

Chromatographic Separation Techniques for I-123 Labeled Compounds

Chromatographic methods are fundamental for separating radiolabeled compounds from impurities. The selection of a specific technique is dictated by the chemical characteristics of the target radiopharmaceutical and its potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC utilizing C-18 columns, is extensively employed for the purification of ¹²³I-labeled radiopharmaceuticals nih.govmdpi.comnih.govresearchgate.net. This method separates compounds based on their differing hydrophobicities. For example, ¹²³I-MIBG and ¹²³I-beta-CIT have been effectively purified using compact semi-preparative HPLC columns with aqueous-ethanol solvent systems, achieving high resolution and radiochemical purities often exceeding 99% nih.govresearchgate.nettandfonline.com.

Thin-Layer Chromatography (TLC): TLC serves as a valuable technique for the rapid assessment of radiochemical purity. Miniaturized TLC systems, such as those employing instant thin-layer chromatography-silica gel (ITLC-SA) with solvents like 0.9% sodium chloride or ethanol:ammonium hydroxide (B78521) mixtures, are adept at separating ¹²³I-labeled compounds, such as MIBG, from free iodide and other impurities nih.govsnmjournals.orgiaea.orgsnmjournals.org. TLC offers a quick and relatively straightforward method for quality control, with some systems enabling development times as short as 3 minutes snmjournals.org.

Radiochemical Purity and Integrity Evaluation Protocols

Radiochemical Purity Assessment: This evaluation is typically conducted immediately after the purification process, utilizing analytical HPLC or TLC. The distribution of radioactivity along the chromatogram is meticulously measured, and the percentage of radioactivity associated with the target radiolabeled compound is calculated. For instance, studies have reported radiochemical purities for ¹²³I-MIBG to be approximately 92-94% at the time of reconstitution, maintaining levels above 90% for up to 4 hours post-reconstitution snmjournals.org. Other radiotracers, when purified via HPLC, have demonstrated purities exceeding 99% nih.govresearchgate.nettandfonline.com.

Other Quality Control Parameters: In addition to radiochemical purity, several other tests are critical for evaluating the integrity of ¹²³I radiopharmaceuticals:

Radionuclidic Purity: This test confirms that the radioactivity detected is predominantly from ¹²³I and not from other radioisotopes that might have been co-produced during synthesis drugfuture.com.

Specific Activity: This parameter quantifies the radioactivity per unit mass of the compound, which is vital for ensuring effective targeting and accurate imaging nih.govmdpi.com. For example, ¹²³I-MAPi has achieved molar activities reported as 11.8 ± 4.8 GBq/µmol tandfonline.comnih.gov.

pH, Sterility, and Pyrogenicity: These pharmaceutical tests are essential to confirm that the preparation is safe for administration and free from microbial or pyrogenic contamination nih.govmdpi.comdrugfuture.comnih.gov.

Data Tables

Table 1: Chromatographic Techniques for I-123 Radiopharmaceutical Purification and Analysis

Chromatographic TechniqueStationary PhaseMobile Phase/SolventTypical ApplicationResearch Finding Example
HPLCC-18Aqueous-ethanolPurification of ¹²³I-MIBG, ¹²³I-beta-CITAchieved >99% radiochemical purity nih.govresearchgate.net
TLCITLC-SA0.9% NaClRapid purity assessment of ¹²³I-MIBGGood separation of species, comparable accuracy to standard methods snmjournals.org
TLCSilica gelDilute methanolPurity assessment of Na¹²³I≥95% of radioactivity in iodide band drugfuture.com
Miniaturized TLCITLC-SAEthanol:Ammonium Hydroxide (E:AH)Purity assessment of ¹²³I-MIBG (faster development)Incomplete separation noted compared to 0.9% NaCl system snmjournals.org

Table 2: Radiochemical Purity of Selected I-123 Radiopharmaceuticals

Radiopharmaceutical ExampleTypical Radiochemical Purity (%)Measurement MethodNotes
¹²³I-MIBG (Adreview)94.5 (at receipt)Silicic acid chromatography paper≥90% purity maintained after 4 hours snmjournals.org
¹²³I-MIBG (Anazao)92.9 (at reconstitution)Silicic acid chromatography paper≥90% purity maintained after 4 hours snmjournals.org
¹²³I-MAPi>99Analytical HPLCAchieved via single-step radiosynthesis tandfonline.comnih.gov
¹²³I-beta-CIT>99Analytical HPLCRapid synthesis and purification achieved nih.govresearchgate.net
¹²³I-iodohippuric acidsVariable (subject to decomposition)Thin-layer chromatographyI-131 products showed greater decomposition iaea.org

Preclinical and in Vitro Research Applications of I 123 Radiotracers

In Vitro Investigations Utilizing I-123 Labeled Compounds

In vitro studies are foundational for assessing the potential of novel radiotracers before their evaluation in living organisms. These investigations leverage the specific binding properties and cellular interactions of 123I-labeled compounds.

Receptor Binding Affinity and Selectivity Studies

Characterizing the affinity and selectivity of 123I-labeled radioligands for their intended molecular targets is paramount for their development as diagnostic agents. These studies typically involve saturation binding assays and competition assays using cell lines expressing specific receptors or target molecules.

[123I]TZ6019 for the P2X7 receptor (P2X7R) demonstrated a high binding affinity with a dissociation constant (Ki) of 6.3 ± 0.9 nM snmjournals.org. The cold compound TZ6019 exhibited an IC50 value of 9.5 ± 1 nM in competition assays snmjournals.org.

The amyloid-β imaging agent [123I]ABC577 showed high binding affinity for amyloid-β in preclinical evaluations, contributing to its potential for imaging Alzheimer's disease nih.govoup.com.

For prostate-specific membrane antigen (PSMA) imaging, the inhibitor [123I]PSMA-p-IB displayed a KD of 103 ± 30 nM in binding studies with PSMA-expressing cells .

Radioligands targeting sigma-1 (σ1) receptors, such as [125I]-E-IA-BF-PE-PIPZE (with analogous principles for 123I labeling), have shown high affinity (Ki = 0.43 ± 0.03 nM) and notable selectivity, with a σ2 / σ1 receptor selectivity ratio of 173, indicating strong specificity for the σ1 subtype nih.gov.

[123I]p ZIENT , a radiotracer designed for the serotonin (B10506) transporter (5-HT transporter), exhibited high affinity with a KD of 0.03 nM and demonstrated significant selectivity, being approximately 100-fold more selective for the 5-HT transporter than the dopamine (B1211576) transporter and 500-fold more selective than the norepinephrine (B1679862) transporter nih.gov.

Table 1: Receptor Binding Affinity and Selectivity of I-123 Radiotracers

RadiotracerTarget ReceptorAffinity MetricValueSelectivity (vs. other receptors)Reference
[123I]TZ6019P2X7 Receptor (P2X7R)Ki6.3 ± 0.9 nMNot quantified snmjournals.org
Bmax262 fmol/mg snmjournals.org
[123I]ABC577Amyloid-βHigh affinityNot quantifiedNot quantified nih.gov, oup.com
[123I]PSMA-p-IBPSMAKD103 ± 30 nMNot quantified
[125I]-E-IA-BF-PE-PIPZESigma-1 (σ1) receptorsKi0.43 ± 0.03 nMσ2 / σ1 = 173 nih.gov
KD0.24 ± 0.01 nM nih.gov
Bmax472 ± 13 fmol/mg protein nih.gov
[123I]p ZIENT5-HT TransporterKD0.03 nMDopamine: 100-fold; Norepinephrine: 500-fold nih.gov

Enzyme-Substrate Interaction Analysis with I-123 Tracers

While direct kinetic analysis of enzyme-substrate interactions using 123I-labeled compounds as probes is less common in the provided literature, these radiotracers are employed to investigate biological processes influenced by enzyme activity. For example, 123I-IIMU has been developed as an imaging agent for thymidine (B127349) phosphorylase (TP), an enzyme involved in cancer metabolism. Studies have demonstrated that the cellular uptake and retention of 123I-IIMU correlate with TP expression levels in cancer cell lines, suggesting its utility in reflecting enzymatic status relevant to therapeutic response snmjournals.orgsnmjournals.org. Furthermore, the nucleoside analog 123I-ITdU , labeled with 123I, has been studied for its interaction with cellular enzymes like thymidylate synthase (TS) in DNA synthesis pathways. Research showed that inhibiting TS with 5-fluoro-2′-deoxyuridine (FdUrd) significantly increased the cellular uptake and DNA incorporation of 123I-ITdU, indicating how 123I-labeled compounds can indirectly probe enzyme-mediated metabolic pathways snmjournals.orgresearchgate.net.

Cellular Uptake and Retention Studies in Cell Lines

Understanding how 123I-labeled radiotracers are internalized and retained by cells is crucial for assessing their diagnostic potential. These studies provide insights into the cellular handling of the tracer.

In studies with 123I-IIMU , HCT116 cells showed higher intracellular uptake compared to DLD-1 cells. An efflux assay revealed that HCT116 cells retained 30.7% of the radioactivity after 2 hours, while DLD-1 cells retained only 1.23% snmjournals.orgsnmjournals.org.

Research on 123I-ITdU in HL60 leukemia cells indicated an uptake of approximately 1.5% of the incubation activity per 106 cells. Notably, 90% of the internalized activity was incorporated into DNA within 24 hours, though the tracer was largely deiodinated within the same period snmjournals.orgresearchgate.net.

123I-MIBG uptake studies in CPAE cells demonstrated time-dependent uptake, reaching a plateau after 4 hours of incubation. Subsequent washout studies showed an efflux rate of 43% over 2 hours snmjournals.org.

Studies using 125I IQ (a similar radiolabeling principle) in cell lines with high ALDH1 expression, such as L1210 cpa, showed significantly higher uptake (e.g., 21.3% at 1 hour) compared to cell lines with low ALDH1 expression (e.g., 11.0% at 1 hour) .

Table 2: Cellular Uptake and Retention Studies with I-123 Labeled Compounds

RadiotracerCell Line / ModelMetricValueTime PointReference
123I-IIMUHCT116 cellsIntracellular UptakeHigher than DLD-1Varies snmjournals.org, snmjournals.org
HCT116 cellsRetention (Efflux Assay)30.7%2 hours snmjournals.org, snmjournals.org
DLD-1 cellsRetention (Efflux Assay)1.23%2 hours snmjournals.org, snmjournals.org
125I IQL1210 cpa (high ALDH1)% Uptake21.3% (vs 11.0% in L1210)1 hour
MG456 glioblastoma CD133+% Uptake81.5%30 min
123I-ITdUHL60 cellsCellular Uptake~1.5%/106 cellsVaries snmjournals.org, researchgate.net
HL60 cellsDNA Incorporation90% of internalized24 hours snmjournals.org, researchgate.net
123I-MIBGCPAE cellsUptake relative to 30 min incubationPlateau after 4hVaries snmjournals.org
CPAE cellsRetention (Washout Study)43% efflux2 hours snmjournals.org

In Vivo Preclinical Imaging Research with I-123 Radiotracers in Animal Models

The translation of in vitro findings to in vivo applications involves assessing the pharmacokinetic and biodistribution profiles of 123I-labeled radiotracers in animal models, as well as their ability to characterize molecular targets in disease states.

Pharmacokinetic and Biodistribution Profiling in Animal Models

Pharmacokinetic (PK) and biodistribution studies are essential for understanding how a radiotracer moves through the body, where it accumulates, and how it is eliminated.

In mice bearing xenografts, 123I-IIMU showed tumor uptake values of 0.99 %ID/g in HCT116 tumors, 0.38 %ID/g in WiDr tumors, and 0.22 %ID/g in DLD-1 tumors at 30 minutes post-injection snmjournals.orgsnmjournals.org.

123I-Hyp biodistribution in rats with partial liver infarction revealed significant uptake in blood (25.62 ± 1.69 %ID at 4 hours, decreasing to 3.18 ± 0.60 %ID at 24 hours) and high avidity for the infarcted tissue spandidos-publications.comresearchgate.net.

The amyloid-β imaging agent [123I]ABC577 demonstrated high initial brain uptake with good clearance from the normal rat brain and low non-specific retention in white matter in preclinical studies nih.govoup.com.

123I-ML10 in healthy mice was found to metabolize quickly in vivo but showed a 3-4 fold higher uptake in apoptotic tissue compared to healthy tissue researchgate.net.

123I-MIBG biodistribution in normal mice indicated whole-body excretion of 60.86 ± 8.86% via feces and urine within 24 hours. Blood clearance was characterized by an early-phase half-life (T(α)1/2) of 11.76 minutes and a late-phase half-life (T(β)1/2) of 7.29 hours snmjournals.org.

In nonhuman primates, [123I]p ZIENT achieved a whole brain uptake of 2.3% of the injected dose at 74 minutes, with high plasma protein binding (approximately 90%) nih.gov.

Table 3: Biodistribution and Pharmacokinetic Profiles of I-123 Radiotracers in Animal Models

RadiotracerAnimal ModelTissue/OrganMetricValueTime PointReference
123I-IIMUMice (xenografts)HCT116 tumor%ID/g0.99%30 min snmjournals.org, snmjournals.org
Mice (xenografts)WiDr tumor%ID/g0.38%30 min snmjournals.org, snmjournals.org
Mice (xenografts)DLD-1 tumor%ID/g0.22%30 min snmjournals.org, snmjournals.org
123I-HypRats (RPLI model)Blood%ID25.62 ± 1.69%4 hours spandidos-publications.com, researchgate.net
Rats (RPLI model)Blood%ID3.18 ± 0.60%24 hours spandidos-publications.com, researchgate.net
123I-ABC577Normal RatsBrainUptakeHigh initial uptakeVaries nih.gov, oup.com
Normal brainClearanceGood clearanceVaries nih.gov, oup.com
123I-ML10Healthy MiceApoptotic tissueUptake3-4x higher than healthyVaries researchgate.net
123I-MIBGNormal MiceWhole bodyExcretion60.86 ± 8.86%24 hours snmjournals.org
Normal MiceBloodT(α)1/211.76 minVaries snmjournals.org
Normal MiceBloodT(β)1/27.29 hoursVaries snmjournals.org
123I-p ZIENTNonhuman PrimatesWhole brainUptake2.3% of injected dose74 min nih.gov
Nonhuman PrimatesPlasmaProtein Bound93.1 ± 0.3%Varies nih.gov

Characterization of Molecular Targets in Animal Disease Models

123I-labeled radiotracers are instrumental in characterizing molecular targets and disease states within preclinical animal models.

123I-IIMU functions as a companion diagnostic agent to predict capecitabine (B1668275) efficacy in colon cancer models by reflecting thymidine phosphorylase (TP) expression, with tumor accumulation correlating with TP levels and drug susceptibility snmjournals.orgsnmjournals.org.

In neuroinflammation research, [123I]TZ6019 was used to image P2X7 receptor (P2X7R) expression, demonstrating increased brain uptake in LPS-stimulated rats (30% higher than sham) and in a mouse model of Alzheimer's disease (26% higher in P301S transgenic mice compared to wild-type) snmjournals.org.

The agent [123I]ABC577 has been utilized to image amyloid-β plaques in preclinical Alzheimer's disease models, showing clear retention in cortical regions and differentiating affected brains from healthy controls nih.govoup.com.

The 123I-labeled compound 123I-IQ was investigated for targeting cells with high ALDH1 expression, revealing mild uptake in glioblastoma models with quantified tumor uptake at 2.3% ± 0.48% ID/g .

123I-MIBG has been employed to evaluate the preclinical efficacy of beta-adrenergic receptor blockers, such as labetalol, by quantifying uptake in adrenal glands and observing reduced uptake in treated animals compared to controls, indicating potential for assessing drug candidates researchgate.net.

List of Mentioned Compounds

Iodide ion I-123 (123I)

123I-IIMU

123I-TZ6019

123I-ABC577

125I IQ

123I-ITdU

123I-MIBG

123I-Hyp

123I-PSMA-p-IB

[125I]-E-IA-BF-PE-PIPZE

123I-IQ

123I-BZA2

[123I]p ZIENT

Advanced Imaging Physics and Instrumentation for this compound Research

The application of this compound in nuclear medicine imaging, particularly Single Photon Emission Computed Tomography (SPECT), has been significantly enhanced by advancements in imaging physics and instrumentation. These developments focus on improving image quality, quantitative accuracy, and the efficiency of data acquisition and analysis.

Conclusion

Synthesis of Major Research Contributions in I-123 Science

The utility of ¹²³I in nuclear medicine is intrinsically linked to its favorable physical characteristics, which make it exceptionally well-suited for SPECT imaging. With a physical half-life of approximately 13.2 hours, it offers a sufficient window for radiopharmaceutical preparation, administration, and imaging, while minimizing prolonged radiation exposure to the patient. Crucially, its primary decay mode is electron capture, which emits a gamma ray of 159 keV, an energy ideal for detection by standard gamma cameras equipped with sodium iodide (NaI(Tl)) detectors. This emission profile allows for excellent image quality, high photon flux, and reduced radiation burden compared to other iodine isotopes like ¹³¹I nih.govwikipedia.orgresearchgate.net.

The development and widespread adoption of ¹²³I have significantly advanced diagnostic capabilities across multiple medical disciplines:

Neurology: A major breakthrough was the development of ¹²³I-ioflupane (DaTscan™), a radiotracer that binds to the dopamine (B1211576) transporter (DAT) in the brain. Research utilizing ¹²³I-ioflupane has provided critical insights into dopaminergic pathways, enabling the differentiation of Parkinson's disease and other parkinsonian syndromes from conditions with similar motor symptoms, thereby improving diagnostic accuracy and guiding treatment strategies nih.govradiacode.comopenmedscience.comnih.gov.

Cardiology: The radiopharmaceutical ¹²³I-metaiodobenzylguanidine (¹²³I-MIBG) has been instrumental in assessing cardiac sympathetic innervation. Studies have demonstrated its value in evaluating myocardial function and predicting outcomes in patients with heart failure, offering prognostic information that influences therapeutic management nih.govopenmedscience.commdpi.comacs.org.

Oncology and Endocrinology: ¹²³I-MIBG also plays a pivotal role in the imaging of neuroendocrine tumors (NETs), such as neuroblastoma, pheochromocytoma, and paraganglioma. Its high specificity for adrenergic tissue allows for precise detection, staging, and monitoring of treatment response in these malignancies nih.govradiacode.commdpi.comopenmedscience.com. Furthermore, ¹²³I has been successfully used to label other molecules, such as somatostatin (B550006) analogs (e.g., ¹²³I-octreotide), enabling the imaging of tumors expressing specific receptors, thereby aiding in diagnosis and treatment planning nih.gov.

Thyroid Imaging: ¹²³I, administered as sodium iodide, has become the preferred isotope for thyroid imaging and uptake studies. Its optimal energy emission and shorter half-life provide superior image quality and lower patient radiation dose compared to ¹³¹I, revolutionizing the assessment of thyroid function, structure, and the detection of thyroid cancer metastases nih.govnih.govmdpi.com.

Radiolabeling Chemistry: Significant research has focused on developing efficient and stable radiolabeling methods for ¹²³I. Techniques such as electrophilic substitution, employing agents like chloramine-T or iodine monochloride, have been refined for attaching ¹²³I to various biomolecules, including MIBG, ensuring high radiochemical yields and specific activity researchgate.netresearchgate.netacs.org.

These contributions highlight how ¹²³I has not only provided essential diagnostic tools but has also spurred advancements in understanding disease pathophysiology and developing targeted therapeutic strategies.

Table 1: Key Properties of Iodine-123

PropertyValue
IsotopeIodine-123 (¹²³I)
Half-life~13.2 hours
Primary Decay ModeElectron Capture (EC)
Principal Gamma Emission159 keV
Other Gamma/X-ray Emissions35.5, 163.9, 177.2, 278.7, 327.8 keV, 27 keV, 31 keV
Ideal for SPECT Imaging?Yes, due to 159 keV gamma and moderate half-life

Table 2: Major Research Contributions of I-123 in Medical Imaging

Application AreaKey Radiopharmaceutical/TracerBiological Target / Function AssessedSignificant Research Finding / Contribution
Neurology¹²³I-Ioflupane (DaTscan™)Dopamine Transporter (DAT)Enabled precise diagnosis of Parkinson's disease and other parkinsonian syndromes by visualizing dopaminergic neuron integrity.
Cardiology¹²³I-MIBGCardiac Sympathetic InnervationAssessed cardiac sympathetic nerve function, providing prognostic information in heart failure.
Oncology¹²³I-MIBGNeuroendocrine Tumors (NETs), e.g., Neuroblastoma, PheochromocytomaHigh specificity and sensitivity for detecting adrenergic tissue in NETs; used for staging and monitoring treatment response.
Oncology/Endocrinology¹²³I-Octreotide (e.g.)Somatostatin ReceptorsEnabled imaging of tumors expressing somatostatin receptors, aiding in diagnosis and management.
Thyroid Imaging¹²³I-Sodium IodideThyroid Function & StructureProvided superior image quality and lower patient radiation dose compared to ¹³¹I for thyroid assessment.

Identification of Remaining Challenges and Future Research Avenues in Iodide Ion I-123 Research

Despite its established success, research into ¹²³I continues to address existing challenges and explore new frontiers:

Production Efficiency and Accessibility: The primary method for ¹²³I production involves cyclotrons, which are expensive and not universally available. Challenges include reliance on specific enriched target materials like Xenon-124 (¹²⁴Xe) or Tellurium-124 (¹²⁴Te), the cost associated with these targets, and the potential for isotopic impurities, particularly ¹²⁴I, which can affect image quality and radiation dose. Future research aims to develop more efficient, cost-effective, and accessible production methods, potentially exploring alternative targets or optimizing cyclotron parameters to increase yield and purity nih.govresearchgate.net.

Radiopharmaceutical Development: While current ¹²³I radiopharmaceuticals are effective, there is a continuous need for agents with enhanced specificity, improved pharmacokinetics, and higher target-to-nontarget ratios. Research is ongoing to design and synthesize novel radiotracers that can target emerging biological markers and provide more precise diagnostic information. Exploration of radiopharmaceuticals derived from natural compounds also presents an avenue for discovering new therapeutic and diagnostic agents researchgate.netmdpi.com.

SPECT Imaging Advancements: Although SPECT imaging with ¹²³I is well-established, ongoing technological advancements aim to further improve its capabilities. This includes enhancing spatial resolution and sensitivity, developing more robust quantitative SPECT methods (e.g., standard uptake value (SUV) or absolute quantification), and improving scatter correction techniques to refine image quality. The integration of artificial intelligence (AI) and machine learning (ML) into image analysis holds promise for standardizing interpretation and potentially increasing diagnostic accuracy openmedscience.commdpi.comd-nb.infonih.govmdpi.com.

Logistics and Supply Chain: The relatively short half-life of ¹²³I necessitates rapid distribution from production sites to clinical centers. Research into optimizing logistics and supply chain management is crucial to ensure a consistent and timely supply for patient care.

Continued investment in these research areas will further solidify ¹²³I's position as a vital diagnostic tool and potentially uncover new applications in the evolving landscape of nuclear medicine.

Table 3: Current Challenges and Future Research Avenues for I-123

Area of FocusCurrent ChallengeFuture Research Direction / Goal
ProductionCyclotron dependence; limited availability of enriched target materials; cost; potential isotopic impurities (e.g., ¹²⁴I).Develop more efficient, cost-effective, and accessible production methods; enhance radionuclidic purity.
Radiopharmaceutical DevelopmentNeed for increased specificity, improved pharmacokinetics, and higher target-to-nontarget ratios; development of novel radiotracers.Design and synthesize new targeted agents with enhanced affinity and optimized biodistribution; explore radiopharmaceuticals from natural compounds.
SPECT Imaging TechnologyLimited spatial resolution compared to PET; need for improved quantitative accuracy and standardization; scatter correction complexities.Enhance SPECT resolution and sensitivity; develop robust quantitative SPECT methods; integrate AI/ML for image analysis and standardization.
Logistics and Supply ChainShort half-life necessitates rapid distribution; logistical challenges in ensuring consistent supply.Optimize distribution networks; explore potential for isotope generators if feasible for ¹²³I.

常见问题

Basic Research Questions

1. Experimental Design Considerations for Thyroid Uptake Studies with I-123 Q: How should researchers design experiments to measure thyroid uptake of I-123 while minimizing confounding factors? A: Thyroid uptake studies require standardized protocols to account for dietary iodine intake and metabolic variables. For example, subjects should undergo iodine restriction for ≥2 weeks prior to administration to reduce background interference . Administer 5 MBq of I-123 orally, and measure uptake at 4, 24, and 48 hours using a calibrated NaI(Tl) crystal detector. Use the formula: Uptake (%)=CthyroidCblankCcalibrationCbkg\text{Uptake (\%)} = \frac{C_{\text{thyroid}} - C_{\text{blank}}}{C_{\text{calibration}} - C_{\text{bkg}}}

where CC represents counts from thyroid, blank, calibration, and background radiation . Validate results against serum TSH, fT4, and T3 levels to correlate uptake with thyroid function .

2. Comparative Advantages of I-123 vs. I-131 in Diagnostic Imaging Q: Why is I-123 preferred over I-131 for thyroid imaging in research settings? A: I-123 emits 159 keV gamma photons with a shorter half-life (13.2 hours) and no beta radiation, reducing patient radiation exposure by >90% compared to I-131 (8-day half-life, beta emissions) . This allows higher-resolution imaging with modern gamma cameras and avoids "stunning" effects that impair subsequent I-131 therapy . However, I-123 is cyclotron-produced and costly, limiting accessibility in resource-constrained regions .

3. Key Factors Influencing Thyroid I-123 Uptake Variability Q: What biological and technical factors contribute to variability in thyroid I-123 uptake measurements? A: Variability arises from:

  • Dietary iodine intake : High iodine diets suppress uptake, necessitating pre-study restriction .
  • Formulation differences : Capsule dissolution kinetics (e.g., sodium phosphate vs. calcium phosphate formulations) affect bioavailability, with incomplete dissolution reducing uptake by \sim10% in vivo .
  • Instrument calibration : Miscalibration of NaI(Tl) detectors can introduce ±5% error in uptake calculations .

4. Distinguishing I-123 from Tc-99m in Thyroid Imaging Protocols Q: When should researchers prioritize I-123 over Tc-99m pertechnetate for thyroid imaging? A: I-123 is superior for assessing iodide organification (e.g., dyshormonogenesis or autoimmune thyroiditis) due to its specific uptake via the sodium-iodide symporter (NIS) . Tc-99m, which mimics iodide trapping but not organification, peaks at 20 minutes post-injection and has lower uptake (0.75–4.5%) . Use I-123 for studies requiring prolonged uptake tracking (24–48 hours) .

Advanced Research Questions

5. Cross-Talk Correction in Dual-Isotope SPECT Imaging (Tc-99m/I-123) Q: How can researchers address cross-talk artifacts in simultaneous Tc-99m/I-123 SPECT brain imaging? A: Cross-talk from I-123’s high-energy photons (529 keV) contaminates Tc-99m (140 keV) energy windows. Two advanced correction methods:

  • Constrained Spectral Factor Analysis (SFA) : Models scatter and contamination, reducing I-123 bias to <10% and Tc-99m overestimation to <9% .
  • Artificial Neural Networks (ANN) : Trained on Monte Carlo-simulated data to separate isotopes, achieving comparable accuracy to SFA with lower computational time . Validate corrections using anthropomorphic phantoms .

6. Quantifying Absolute Activity in I-123 Neurotransmission Studies Q: What methodologies improve accuracy in quantifying I-123 activity in deep brain structures? A: Analytical approaches (AA) incorporating Metz-Fan attenuation correction and variable collimator response (VCR) modeling reduce bias to <7% in striatal regions . Iterative methods (e.g., OSEM) offer lower noise but require longer processing. For clinical trials, AA is preferred for efficiency, while OSEM is optimal for high-precision research .

7. Resensitizing Iodine-Refractory Thyroid Cancer to Radioiodine Using I-123 Q: Can I-123 predict therapeutic response in iodine-refractory thyroid cancer patients undergoing Selumetinib therapy? A: In the SEL-I-METRY trial, I-123 was used to measure NIS re-expression post-Selumetinib (MEK inhibitor). Pre-therapy I-123 uptake thresholds (>1% lesional uptake) predicted successful I-131 therapy response, with concordance validated in 11/13 patients . This approach bypasses the need for I-124, which is unavailable in many regions .

8. Impact of I-123 Contaminants (I-124, I-125) on Research Outcomes Q: How do isotopic contaminants affect I-123 imaging and dosimetry? A: Contaminants like I-124 (4.2-day half-life) and I-125 (59.4-day half-life) increase radiation dose by 20–30% and degrade image quality via septal penetration in gamma cameras . Use radiochemical purity assays (e.g., gamma spectroscopy) to ensure contaminants are <2% of total activity before administration .

9. Methodological Pitfalls in Preclinical I-123 Biodistribution Studies Q: What are common errors in preclinical I-123 biodistribution studies, and how can they be mitigated? A: Errors include:

  • Inadequate blocking of thyroid uptake : Administer potassium perchlorate (200 mg) 1 hour pre-I-123 to block NIS and isolate extrathyroidal uptake .
  • Decay correction oversights : Account for I-123’s 13.2-hour half-life during longitudinal studies to avoid \sim50% activity miscalculation at 24 hours .

10. Discrepancies in I-123 vs. Tc-99m Imaging Findings Q: Why do Tc-99m and I-123 scans show discordant results in thyroid nodule characterization? A: Tc-99m identifies "hot" nodules with preserved trapping but defective organification, which appear "cold" on I-123 scans. In a study of 122 patients, 33% had discrepancies, with Tc-99m overestimating functional status in 18% of cases . Use I-123 for definitive assessment of nodular autonomy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。